pKa Value Differentiates 3,5-Dichloropyridin-2-olate from Its Dibromo Analog in Proton-Dependent Applications
The predicted pKa of 3,5-dichloropyridin-2-olate (as 3,5-dichloro-2-pyridone) is 8.48 ± 0.10 . While a directly measured pKa for 3,5-dibromopyridin-2-olate is not available in the open literature, the pKa of pyridine derivatives is known to be highly sensitive to halogen substitution. For context, the pKa of 2-pyridone is 11.65 [1]. The significantly lower pKa of the dichloro derivative (ΔpKa ≈ -3.2) indicates that 3,5-dichloropyridin-2-olate will be predominantly deprotonated at physiological pH (7.4), whereas the unsubstituted pyridin-2-olate would be partially protonated, leading to different speciation and reactivity in aqueous media.
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 8.48 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Pyridone: 11.65 (experimental) [1]; 3,5-Dibromopyridin-2-olate: Not available |
| Quantified Difference | ΔpKa = -3.2 vs. unsubstituted pyridone |
| Conditions | Aqueous solution, 25°C, predicted values |
Why This Matters
The lower pKa ensures that 3,5-dichloropyridin-2-olate exists primarily as an anion under physiological and near-neutral reaction conditions, influencing its solubility, metal-binding capacity, and nucleophilicity compared to less acidic analogs.
- [1] PubChem. (n.d.). 2-Pyridone. Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2-Pyridone View Source
